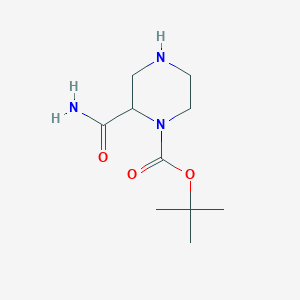

Tert-butyl 2-carbamoylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-carbamoylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-6-7(13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEICGPURAVJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-carbamoylpiperazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring’s secondary amine and carbamoyl group enable nucleophilic substitution at multiple sites. For instance:

-

Amine Alkylation : The unprotected secondary amine (after Boc deprotection) reacts with alkyl halides or epoxides to form tertiary amines.

-

Carbamoyl Reactivity : The carbamoyl group (-CONH₂) participates in nucleophilic acyl substitution under basic conditions, forming amides or esters.

Example Reaction :

Conditions: Typically performed in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ at 60–80°C.

Deprotection of the tert-Butyl Group

The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions, yielding the free piperazine-2-carboxamide:

Mechanism :

Conditions:

-

Gaseous HCl in dioxane (4 M, 2–4 h, 25°C).

-

Trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v, 1–2 h).

Yield : >90% in optimized protocols.

Table 1: Key Reaction Pathways and Conditions

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Boc Deprotection | HCl (g)/dioxane, 25°C, 2–4 h | Piperazine-2-carboxamide | 92% | |

| Nucleophilic Alkylation | K₂CO₃, DMF, 80°C, R-X | N-Alkylated piperazine derivative | 75–85% |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Agents

One notable application of tert-butyl 2-carbamoylpiperazine-1-carboxylate is in the development of antibacterial agents. Compounds derived from piperazine have been shown to exhibit activity against various bacterial strains, particularly when modified with carbamoyl groups. For instance, derivatives of this compound can serve as precursors for synthesizing β-lactamase inhibitors, which enhance the efficacy of β-lactam antibiotics against resistant bacteria .

Neuropharmacology

The compound has also been investigated for its potential neuropharmacological effects. Research indicates that piperazine derivatives can interact with neurotransmitter receptors, suggesting a role in treating neuropsychiatric disorders. Specifically, modifications that include the tert-butyl group may enhance the lipophilicity of the compounds, improving their ability to cross the blood-brain barrier .

Organic Synthesis Applications

Synthesis of Complex Molecules

this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for diverse functional group transformations, making it a valuable building block in synthetic organic chemistry. For example, it has been utilized in the synthesis of spiropiperidine lactams and other intricate structures .

Asymmetric Synthesis

The compound is also relevant in asymmetric synthesis processes. Its chiral nature enables the production of enantiomerically enriched compounds through methods such as phase-transfer catalysis. This application is crucial in developing pharmaceuticals where chirality plays a significant role in biological activity .

Data Tables

| Reaction Type | Conditions | Yield |

|---|---|---|

| Ammonolysis | Methanol, 60°C, 12 hours | 95% |

| Asymmetric Alkylation | Phase-transfer catalysis | Up to 98% ee |

Case Studies

Case Study 1: Development of β-Lactamase Inhibitors

In a study focusing on the synthesis of β-lactamase inhibitors, this compound was used as a key intermediate. The resulting compounds demonstrated significant antibacterial activity against resistant strains when combined with β-lactam antibiotics, showcasing the compound's potential in combating antibiotic resistance .

Case Study 2: Neuropharmacological Investigations

Another research effort explored the neuropharmacological properties of piperazine derivatives, including this compound. The study found that certain modifications led to enhanced receptor binding affinity and improved behavioral outcomes in animal models of anxiety and depression, indicating promising therapeutic applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Solubility

- The carbamoyl group (-CONH₂) in the target compound provides hydrogen-bonding capacity, critical for molecular recognition in drug design . In contrast, the dimethylcarbamoyl analog () exhibits reduced polarity but improved solubility in its hydrochloride form .

- Diazoacetyl-substituted derivatives () are highly reactive, enabling photochemical or thermal C–H insertion, but require careful handling due to instability .

Synthetic Accessibility

- Simple alkylation (e.g., 4-methyl substitution in ) achieves near-quantitative yields (98%), whereas cross-coupling reactions (e.g., Stille coupling in ) demand palladium catalysts and stringent conditions .

Biological and Material Applications

- Thiadiazole-pyridinyl hybrids () demonstrate antimicrobial activity due to heterocyclic aromaticity, while cyclohexyl-substituted analogs () are explored for chiral separations .

Stability and Safety

- Boc-protected carbamates (e.g., target compound) are generally stable under basic conditions but cleaved by acids. In contrast, diazoacetyl derivatives () are light-sensitive and pose explosion risks .

Research Findings and Trends

- Hydrogen-Bonding Networks : Piperazine derivatives with carbamoyl or urea groups form robust hydrogen-bonding patterns, as analyzed via graph-set theory (), which is pivotal in crystal engineering and drug-target interactions .

- Chiral Resolution : Enantiomerically pure analogs (e.g., and ) are increasingly synthesized for asymmetric catalysis and enantioselective drug development .

- High-Throughput Synthesis : Automated pipelines employ piperazine intermediates (e.g., ) for rapid generation of compound libraries in drug discovery .

Biological Activity

Tert-butyl 2-carbamoylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on current research findings.

This compound can be synthesized through various methods, including one-pot reactions that yield high purity and yield rates. The compound features a tert-butyl group, which enhances its lipophilicity, potentially affecting its pharmacokinetic properties. The molecular weight of the compound is approximately 229.28 g/mol with a LogP value indicating its hydrophobic nature, which may influence its absorption and distribution in biological systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown significant activity against various cancer cell lines by interfering with critical signaling pathways such as the PI3K-Akt-mTOR pathway. In vitro assays demonstrated that certain derivatives could inhibit cell proliferation in MCF7 cells (breast cancer) at low micromolar concentrations, indicating their potential as therapeutic agents .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7c | MCF7 | <1 | PI3K/Akt/mTOR inhibition |

| 7b | MDA-MB-231 | 5 | Induces autophagy |

| 7a | J774 | >10 | Non-specific cytotoxicity |

Antimicrobial Activity

Tert-butyl derivatives have also been evaluated for their antimicrobial properties. Notably, compounds similar to this compound exhibited antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- GPR119 Agonism : Some studies suggest that related compounds may act as agonists for GPR119, a G-protein coupled receptor involved in glucose homeostasis and insulin secretion. This action could enhance insulin sensitivity and promote glucagon-like peptide-1 (GLP-1) secretion, making these compounds candidates for diabetes treatment .

- PI3K/Akt/mTOR Pathway Modulation : The inhibition of this pathway has been linked to the induction of apoptosis in cancer cells. Compounds targeting this pathway can lead to reduced cell survival and increased sensitivity to chemotherapeutic agents .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various piperazine derivatives, it was found that compound 7c showed remarkable selectivity towards cancerous cells while sparing non-cancerous cells. The study utilized MTT assays to assess cell viability and demonstrated that at concentrations below 5 µM, significant cytotoxic effects were observed without affecting normal cell lines .

Case Study 2: Antimicrobial Effectiveness

Another investigation focused on the antimicrobial properties of related compounds against MRSA. The study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective enough to warrant further exploration as potential antibiotics. The results indicated a need for additional structural modifications to enhance efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.